molecular formula C10H15N3O2 B1466607 1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one CAS No. 1467865-86-6

1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one

Cat. No. B1466607
CAS RN: 1467865-86-6
M. Wt: 209.24 g/mol
InChI Key: VQANXNAPZVDMDU-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one, also known as 3-Aminoazetidine-1-one or AAE-1, is a type of heterocyclic compound that has been studied for its potential applications in various fields, such as medicinal chemistry, organic synthesis, and drug development. AAE-1 is an important building block for the synthesis of a variety of biologically active compounds. It has a wide range of uses, including as an intermediate in the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as an inhibitor of enzymes.

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the synthesis and potential biological activities of compounds structurally related to 1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one. For example, novel compounds synthesized from related structures have shown significant anti-inflammatory, analgesic, and anticonvulsant activities. These activities suggest potential applications in the development of new therapeutic agents (El-Sawy et al., 2014).

Catalytic Activity

Compounds bearing isoxazole moieties have been explored for their catalytic activities. For instance, S,S-complexes of Copper(I) Halides with related ligands have demonstrated high catalytic activity in aminomethylation reactions. This suggests a potential application in catalysis, particularly in organic synthesis to facilitate the formation of complex molecules (Akhmetova et al., 2018).

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-6-9(7(2)15-12-6)3-10(14)13-4-8(11)5-13/h8H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQANXNAPZVDMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Reactant of Route 2
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1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Reactant of Route 3
1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Reactant of Route 4
1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Reactant of Route 6
1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one

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